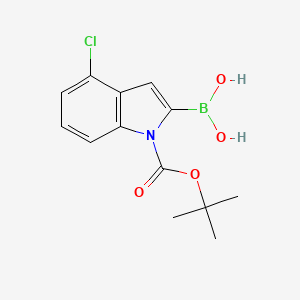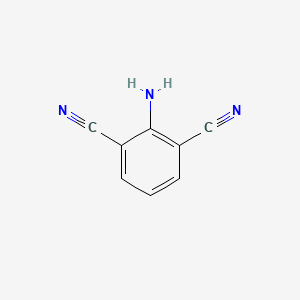
2-Aminoisophthalonitrile
Vue d'ensemble
Description
2-Aminoisophthalonitrile is a chemical compound that has been the subject of various synthetic strategies and structural analyses. It is characterized by the presence of an amino group attached to an isophthalonitrile moiety. The interest in this compound stems from its potential as an intermediate in the synthesis of more complex molecules, including biaryl compounds and phthalocyanines, which have applications in materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of 2-aminoisophthalonitriles has been achieved through a regioselective ring transformation strategy. This method involves the carbanion-induced ring transformation of functionalized 2H-pyran-2-ones with malononitrile to create an aromatic ring at room temperature under mild conditions. This approach offers an alternative to the traditional Diels–Alder reactions, which require high temperatures to obtain benzene derivatives .
Molecular Structure Analysis
The molecular structure of 2-aminoisophthalonitriles has been confirmed through various spectroscopic methods and single-crystal X-ray diffraction experiments. For instance, the structure of a derivative, 4-(2-(ethyl(m-tolyl)amino)ethoxy) phthalonitrile, was elucidated and its crystallographic information was made available in a data center . Additionally, the structure of 2-amino-5-methylisophthalonitrile was determined by X-ray crystallography, confirming the isophthalonitrilic structure and providing insights into the electronic distribution within the molecule .
Chemical Reactions Analysis
2-Aminoisophthalonitriles can participate in various chemical reactions due to the presence of reactive amino and nitrile groups. For example, the reaction of alpha,beta-unsaturated aldehydes with malononitrile can lead to the formation of 2-alkoxy-3-cyanopyridines, with 2-aminoisophthalonitriles being a minor product. The reactivity of these compounds allows for further functionalization and the synthesis of complex heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-aminoisophthalonitriles and their derivatives have been studied through computational and photophysicochemical methods. The photophysical and photochemical properties of tetrasubstituted phthalocyanines derived from 2-aminoisophthalonitriles were investigated, revealing singlet oxygen quantum yields ranging from 0.28 to 0.70. These properties are crucial for applications in photodynamic therapy and as photosensitizers . The bond distances and electronic charge distribution within the 2-aminoisophthalonitrile structure have been supported by NMR and IR data, which are consistent with the observed molecular geometry .
Applications De Recherche Scientifique
1. Fluorescent Hybrids
- Application Summary: 2-Aminoisophthalonitrile is used in the synthesis of fluorescent hybrids bearing a (benz)imidazole moiety . These compounds are prepared via a microwave-promoted three-component reaction .
- Methods of Application: The compounds were prepared via microwave-promoted three-component reaction of 1-(1-methyl-1H-(benz)imidazole-2-yl)ethylidenedicarbonitrile, enolisable ketone, and propanedinitrile under solvent-free conditions .
- Results or Outcomes: These compounds were found to be fluorescently active in solution at room temperature showing an intense blue fluorescence with high fluorescent quantum yield, independently of the excitation wavelength .
2. Cytotoxicity and Photophysical Investigations
- Application Summary: 2-Aminoisophthalonitrile is used in the synthesis of 2-amino-4,6-diphenylnicotinonitriles (APNs), which have been studied for their cytotoxicity against breast cancer cell lines and photophysical properties .
- Methods of Application: The specific methods of synthesis and application are not detailed in the search results .
- Results or Outcomes: Compound 3 demonstrates exceptional cytotoxicity, surpassing the potency of Doxorubicin . The fluorescence spectra of the synthesized APNs in different solvents reveal solvent-dependent shifts in the emission maximum values .
3. Self-Catalyzed Amino-Epoxy Phthalonitrile Resin
- Application Summary: 2-Aminoisophthalonitrile is used in the synthesis of a self-catalyzed amino-epoxy phthalonitrile resin .
- Methods of Application: The specific methods of synthesis and application are not detailed in the search results .
- Results or Outcomes: The specific results or outcomes are not detailed in the search results .
4. Fluorescent Hybrids with (Benz)Imidazole Moiety
- Application Summary: 2-Aminoisophthalonitrile is used in the synthesis of fluorescent hybrids bearing a (benz)imidazole moiety . These compounds are prepared via a microwave-promoted three-component reaction .
- Methods of Application: The compounds were prepared via microwave-promoted three-component reaction of 1-(1-methyl-1H-(benz)imidazole-2-yl)ethylidenedicarbonitrile, enolisable ketone, and propanedinitrile under solvent-free conditions .
- Results or Outcomes: These compounds were found to be fluorescently active in solution at room temperature showing an intense blue fluorescence with high fluorescent quantum yield, independently of the excitation wavelength .
5. Synthesis of 2-Aminothiophenes
- Application Summary: 2-Aminoisophthalonitrile is used in the synthesis of 2-aminothiophenes . These compounds have shown to confer biological applications in a variety of areas, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) antiviral agents .
- Methods of Application: The specific methods of synthesis and application are not detailed in the search results .
- Results or Outcomes: The specific results or outcomes are not detailed in the search results .
6. High-Performance Phthalonitrile Resins
- Application Summary: 2-Aminoisophthalonitrile is used in the synthesis of high-performance phthalonitrile resins . These resins have shown potential applications in the electronics field due to their unique properties such as low dielectric loss, a densely cross-linked network and an abundant polyaromatic structure, high thermal stability and mechanical properties .
- Methods of Application: The specific methods of synthesis and application are not detailed in the search results .
- Results or Outcomes: The specific results or outcomes are not detailed in the search results .
7. Non-linear Optical Materials
- Application Summary: 2-Aminoisophthalonitriles, which are considered as typical A-D-A systems comprising an amino group as a donor and nitrile groups as acceptors, exhibit strong fluorescence . This system with one electron donor and two electron acceptors has attracted much attention, which resulted in numerous investigations for their potential applications in non-linear optical materials .
- Methods of Application: The specific methods of synthesis and application are not detailed in the search results .
- Results or Outcomes: The specific results or outcomes are not detailed in the search results .
8. Semi-Conducting Materials
- Application Summary: 2-Aminoisophthalonitriles are also used in the development of semi-conducting materials . The unique properties of these compounds have led to their use in molecular electronic devices .
- Methods of Application: The specific methods of synthesis and application are not detailed in the search results .
- Results or Outcomes: The specific results or outcomes are not detailed in the search results .
9. Building Blocks for Highly Functionalized Substituted Heterocycles
- Application Summary: 2-Aminoisophthalonitriles are useful intermediates for building blocks for highly functionalized substituted heterocycles . These compounds have been used to create a large molecular cavity .
- Methods of Application: The specific methods of synthesis and application are not detailed in the search results .
- Results or Outcomes: The specific results or outcomes are not detailed in the search results .
Propriétés
IUPAC Name |
2-aminobenzene-1,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVXGSUDJYKUQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C#N)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448693 | |
| Record name | 2-aminoisophthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoisophthalonitrile | |
CAS RN |
63069-52-3 | |
| Record name | 2-aminoisophthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1278290.png)
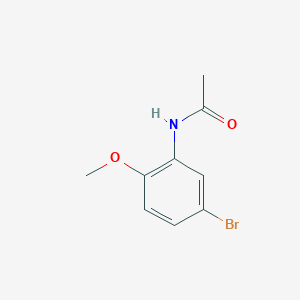

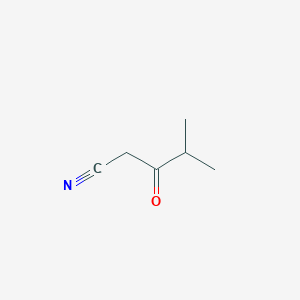
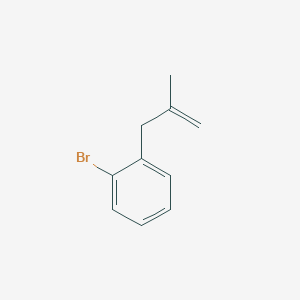


![4-Octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole](/img/structure/B1278304.png)
